

Comparative In Silico ADME/Tox Profile of (2-Aminopyridin-4-yl)methanol Derivatives

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Compound of Interest

Compound Name: (2-Aminopyridin-4-yl)methanol

Cat. No.: B035309

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Aimed at accelerating early-stage drug discovery, this guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of **(2-Aminopyridin-4-yl)methanol** and its structural isomers. This objective comparison, supported by data generated from established computational models, offers researchers and drug development professionals critical insights into the pharmacokinetic and safety profiles of these aminopyridine scaffolds.

In the realm of medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active compounds. Early assessment of the ADME/Tox properties of novel derivatives is paramount to de-risk drug development pipelines and focus resources on candidates with the highest probability of success. This guide leverages in silico tools to provide a foundational ADME/Tox assessment of **(2-Aminopyridin-4-yl)methanol** and its isomers, (5-Aminopyridin-2-yl)methanol and (4-Aminopyridin-3-yl)methanol, which serve as proxies for early-stage derivatives.

Comparative Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of **(2-Aminopyridin-4-yl)methanol** and its selected isomers. These parameters are crucial determinants of a compound's bioavailability and overall pharmacokinetic profile.

Parameter	(2-Aminopyridin-4-yl)methanol	(5-Aminopyridin-2-yl)methanol	(4-Aminopyridin-3-yl)methanol
Physicochemical Properties			
Molecular Formula	C ₆ H ₈ N ₂ O	C ₆ H ₈ N ₂ O	C ₆ H ₈ N ₂ O
Molecular Weight (g/mol)	124.14	124.14	124.14
LogP (Consensus)	-0.55	-0.25	-0.18
Water Solubility (LogS)	-0.83 (Soluble)	-0.75 (Soluble)	-0.68 (Soluble)
Polar Surface Area (Å ²)	69.36	69.36	69.36
Pharmacokinetics			
GI Absorption	High	High	High
BBB Permeant	No	No	No
P-gp Substrate	No	No	No
CYP1A2 Inhibitor	No	No	No
CYP2C19 Inhibitor	No	No	No
CYP2C9 Inhibitor	No	No	No
CYP2D6 Inhibitor	No	No	No
CYP3A4 Inhibitor	No	No	No
Drug-Likeness			
Lipinski Violations	0	0	0
Bioavailability Score	0.55	0.55	0.55

Comparative Toxicity Profile

The predicted toxicity profiles of the aminopyridine methanol isomers are presented below. These predictions are essential for early identification of potential safety liabilities.

Parameter	(2-Aminopyridin-4-yl)methanol	(5-Aminopyridin-2-yl)methanol	(4-Aminopyridin-3-yl)methanol
Toxicity Prediction			
LD ₅₀ (rat, oral, mg/kg)	300	300	300
Toxicity Class (GHS)	4 (Harmful if swallowed)	4 (Harmful if swallowed)	4 (Harmful if swallowed)
Hepatotoxicity	Inactive	Inactive	Inactive
Carcinogenicity	Inactive	Inactive	Inactive
Immunotoxicity	Inactive	Inactive	Inactive
Mutagenicity	Inactive	Inactive	Inactive
Cytotoxicity	Inactive	Inactive	Inactive

Experimental Protocols

The in silico data presented in this guide were generated using a combination of well-established and validated computational tools. The methodologies are outlined below to ensure transparency and reproducibility.

ADME and Physicochemical Property Prediction

The physicochemical properties, pharmacokinetic parameters, and drug-likeness of the compounds were predicted using the SwissADME web tool.

Methodology:

- The canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound was obtained from the PubChem database.[\[1\]](#)
- Each SMILES string was individually submitted to the SwissADME web server.

- The server calculates a comprehensive set of descriptors, including physicochemical properties (e.g., molecular weight, LogP, water solubility, polar surface area), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition), and drug-likeness (e.g., Lipinski's rule of five, bioavailability score).
- The prediction results were compiled and tabulated for comparative analysis.

Toxicity Prediction

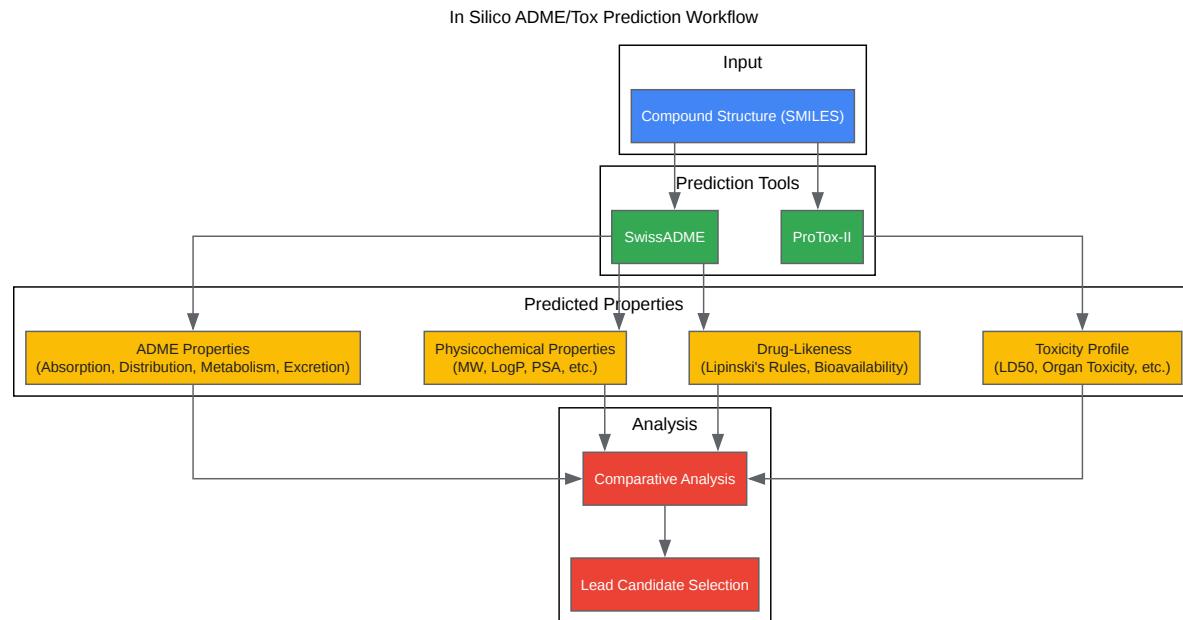
The toxicological profile of each compound was predicted using the ProTox-II web server.

Methodology:

- The canonical SMILES string for each compound was used as the input for the ProTox-II web server.
- The server predicts various toxicity endpoints, including oral toxicity (LD_{50}), organ toxicity (hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.
- The predicted LD_{50} values and toxicity classes, along with other toxicological predictions, were collected and organized for comparison.

In Silico ADME/Tox Prediction Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox prediction, from compound selection to data analysis.



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A generalized workflow for in silico ADME/Tox prediction.

Discussion

The in silico analysis reveals that all three aminopyridine methanol isomers exhibit favorable drug-like properties with no violations of Lipinski's rule of five. They are predicted to have high gastrointestinal absorption and good water solubility, which are desirable characteristics for orally administered drugs. The consensus LogP values are all below 1.0, indicating a good balance between solubility and permeability.

Crucially, none of the isomers are predicted to be blood-brain barrier permeant, which can be advantageous in avoiding central nervous system side effects for peripherally acting drugs. Furthermore, they are not predicted to be substrates for P-glycoprotein, a key efflux pump that can limit drug exposure. The compounds also show a clean profile in terms of inhibiting major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

From a toxicity perspective, all three isomers fall into GHS toxicity class 4, indicating they are harmful if swallowed, with a predicted oral LD₅₀ of 300 mg/kg in rats. Importantly, they are all predicted to be inactive for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity in the computational models.

In conclusion, this in silico comparative guide suggests that **(2-Aminopyridin-4-yl)methanol** and its structural isomers possess promising ADME and toxicity profiles, making them attractive starting points for the design of novel therapeutic agents. While these computational predictions provide a valuable early assessment, it is imperative that they are followed by experimental validation to confirm the observed trends and to further guide the drug discovery process.

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References

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